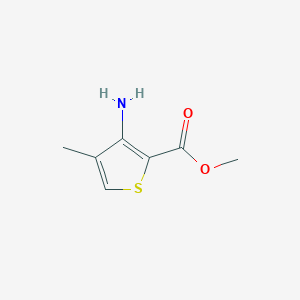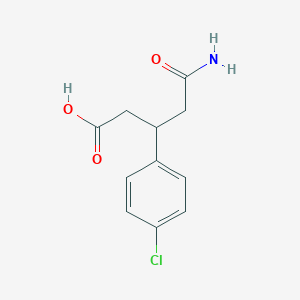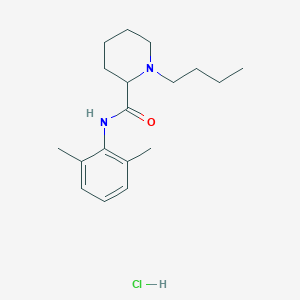
8-羟基氯丙嗪
描述
8-Hydroxychlorpromazine is a derivative of chlorpromazine, a phenothiazine neuroleptic used primarily as an antipsychotic medication. This compound is characterized by the presence of a hydroxyl group at the eighth position of the chlorpromazine molecule. It is known for its significant pharmacological properties and is used in various scientific research applications.
科学研究应用
8-Hydroxychlorpromazine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenothiazine derivatives.
Biology: Employed in studies related to enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a metabolite of chlorpromazine.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用机制
Target of Action
8-Hydroxychlorpromazine, a metabolite of chlorpromazine, primarily targets the dopaminergic D2 receptor . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes such as reward, addiction, and movement.
Mode of Action
8-Hydroxychlorpromazine acts as a strong antagonist of the dopaminergic D2 receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, 8-Hydroxychlorpromazine blocks the action of dopamine, a neurotransmitter, at the D2 receptor, thereby inhibiting its effects.
Biochemical Pathways
The metabolic mechanisms of chlorpromazine, from which 8-Hydroxychlorpromazine is derived, are characterized by three types: S-oxidation, aromatic hydroxylation, and N-dealkylation . These processes result in the formation of different metabolites, including 8-Hydroxychlorpromazine . The N-methyl hydroxylation, the rate-limiting step of N-demethylation, proceeds predominantly via a single-electron-transfer mechanism .
Pharmacokinetics
The pharmacokinetics of chlorpromazine, the parent compound of 8-Hydroxychlorpromazine, exhibits multicompartmental characteristics with wide between-subject variability . The systemic clearance of chlorpromazine is somewhat less variable . After oral administration, the percentage of chlorpromazine reaching the systemic circulation intact is very low and dose-dependent . The high degree of variability in the pharmacokinetics of chlorpromazine is a result of extensive first-pass metabolism rather than variation in half-life .
Result of Action
The action of 8-Hydroxychlorpromazine results in the inhibition of the physiological effects of dopamine. This can lead to a reduction in symptoms of conditions like schizophrenia, psychotic disorders, and the manic phase of bipolar disorders, which are thought to be associated with overactivity in the dopaminergic system .
Action Environment
The action of 8-Hydroxychlorpromazine is influenced by the enzymatic environment in the body. For instance, the metabolic mechanisms of chlorpromazine are catalyzed by cytochrome P450 isoenzyme 1A2 , a highly important activating enzyme of the cytochrome P450 family . The clearance of chlorpromazine, and by extension 8-Hydroxychlorpromazine, occurs extensively in the liver .
生化分析
Biochemical Properties
8-Hydroxychlorpromazine is involved in various metabolic mechanisms, including S-oxidation, aromatic hydroxylation, and N-dealkylation . It interacts with cytochrome P450 isoenzyme 1A2, a highly important activating enzyme of the cytochrome P450 family .
Cellular Effects
It is known that chlorpromazine, the parent drug, can cause side effects such as hepatotoxicity and agranulocytosis . These effects are thought to be due to the formation of reactive metabolites like 8-Hydroxychlorpromazine .
Molecular Mechanism
The molecular mechanism of 8-Hydroxychlorpromazine involves various metabolic pathways. The most thermodynamically and kinetically favorable metabolic pathway of chlorpromazine is N14-demethylation, followed by S5-oxidation . 8-Hydroxychlorpromazine is one of the possible metabolites of these reactions .
Temporal Effects in Laboratory Settings
It is known that the metabolic mechanisms of chlorpromazine, which lead to the formation of 8-Hydroxychlorpromazine, involve several steps .
Metabolic Pathways
8-Hydroxychlorpromazine is involved in the metabolic pathways of chlorpromazine, which include S-oxidation, aromatic hydroxylation, and N-dealkylation . These reactions are catalyzed by cytochrome P450 isoenzyme 1A2 .
Transport and Distribution
It is known that chlorpromazine, the parent drug, can be distributed in various tissues .
Subcellular Localization
It is known that chlorpromazine, the parent drug, can perturb the subcellular localization of certain proteins .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxychlorpromazine typically involves the hydroxylation of chlorpromazine. This can be achieved through various methods, including chemical and enzymatic processes. One common method involves the use of cytochrome P450 enzymes, which catalyze the hydroxylation of chlorpromazine at the eighth position .
Industrial Production Methods: In industrial settings, the production of 8-Hydroxychlorpromazine may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product.
化学反应分析
Types of Reactions: 8-Hydroxychlorpromazine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form various reduced phenothiazine derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, reduced phenothiazine derivatives, and various substituted phenothiazines.
相似化合物的比较
7-Hydroxychlorpromazine: Another hydroxylated derivative of chlorpromazine, differing only in the position of the hydroxyl group.
Mono-N-desmethylchlorpromazine: A metabolite of chlorpromazine with a demethylated nitrogen atom.
Chlorpromazine 5-sulfoxide: An oxidized derivative of chlorpromazine.
Comparison: 8-Hydroxychlorpromazine is unique due to its specific hydroxylation at the eighth position, which imparts distinct pharmacological properties compared to its analogs. For instance, 7-Hydroxychlorpromazine and mono-N-desmethylchlorpromazine exhibit different receptor binding affinities and metabolic pathways .
属性
IUPAC Name |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-19(2)8-3-9-20-14-10-12(18)4-6-16(14)22-17-7-5-13(21)11-15(17)20/h4-7,10-11,21H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUDVAYGFVRZCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(C=CC(=C2)O)SC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192510 | |
| Record name | 8-Hydroxychlorpromazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3926-67-8 | |
| Record name | 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3926-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxychlorpromazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003926678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxychlorpromazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the tissue distribution of 8-Hydroxychlorpromazine?
A1: Research indicates that 8-Hydroxychlorpromazine, alongside its 7-hydroxy isomer, exhibits localization within specific tissues. While the precise distribution pattern remains to be fully elucidated, this finding suggests a potential role for these metabolites in the pharmacological activity of chlorpromazine. [] Further investigation is necessary to determine the significance of this tissue localization.
Q2: How does the structure of 8-Hydroxychlorpromazine compare to its parent compound, chlorpromazine, and what are the implications of this structural difference?
A2: 8-Hydroxychlorpromazine is a metabolite of chlorpromazine, characterized by the addition of a hydroxyl group (-OH) at the 8th position of the phenothiazine ring. [] This structural modification can potentially alter the molecule's interactions with biological targets, impacting its pharmacological activity, potency, and metabolism. Further research is needed to fully understand the specific consequences of this structural change.
Q3: Are there established methods for synthesizing 8-Hydroxychlorpromazine in a laboratory setting?
A3: Yes, 8-Hydroxychlorpromazine can be synthesized alongside its 7-hydroxy isomer through a multi-step process. This synthesis involves the creation of 7,8-dihydroxychlorpromazine, followed by selective removal of one of the hydroxyl groups. [] This synthetic route allows researchers to obtain sufficient quantities of 8-Hydroxychlorpromazine for further in vitro and in vivo studies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















